molecular formula C9H13N3O3S B14815883 N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14815883
M. Wt: 243.29 g/mol
InChI Key: DMXUYBVXNZUIBM-UHFFFAOYSA-N
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Description

N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.286 g/mol This compound features a pyridine ring substituted with an amino group, a cyclopropoxy group, and a methanesulfonamide group

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(5-amino-4-cyclopropyloxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-8-5-11-4-7(10)9(8)15-6-2-3-6/h4-6,12H,2-3,10H2,1H3

InChI Key

DMXUYBVXNZUIBM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CN=C1)N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 5-amino-4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of a sulfonamide bond, resulting in the desired product. The reaction conditions generally include maintaining the reaction mixture at a controlled temperature and using an appropriate solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy and methanesulfonamide groups, which confer distinct chemical and biological properties. These functional groups may enhance the compound’s stability, solubility, and binding affinity to specific molecular targets, making it a valuable scaffold for drug discovery and other applications.

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